

Application Notes and Protocols: Teriflunomide in the Experimental Autoimmune Encephalomyelitis (EAE) Rat Model

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Compound of Interest

Compound Name: Teriflunomide

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These application notes provide a comprehensive overview and detailed protocols for utilizing the Experimental Autoimmune Encephalomyelitis (EAE) rat model to study the therapeutic effects of **Teriflunomide**, an immunomodulatory drug approved for the treatment of multiple sclerosis (MS).

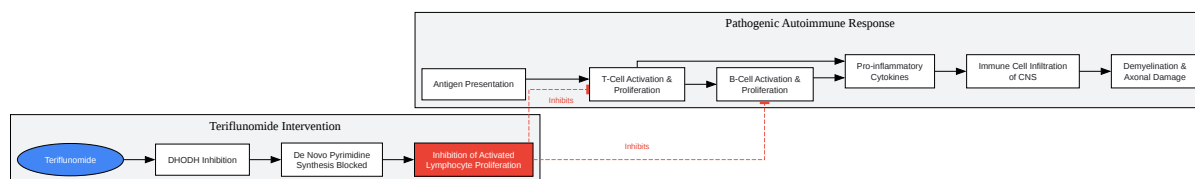
Introduction

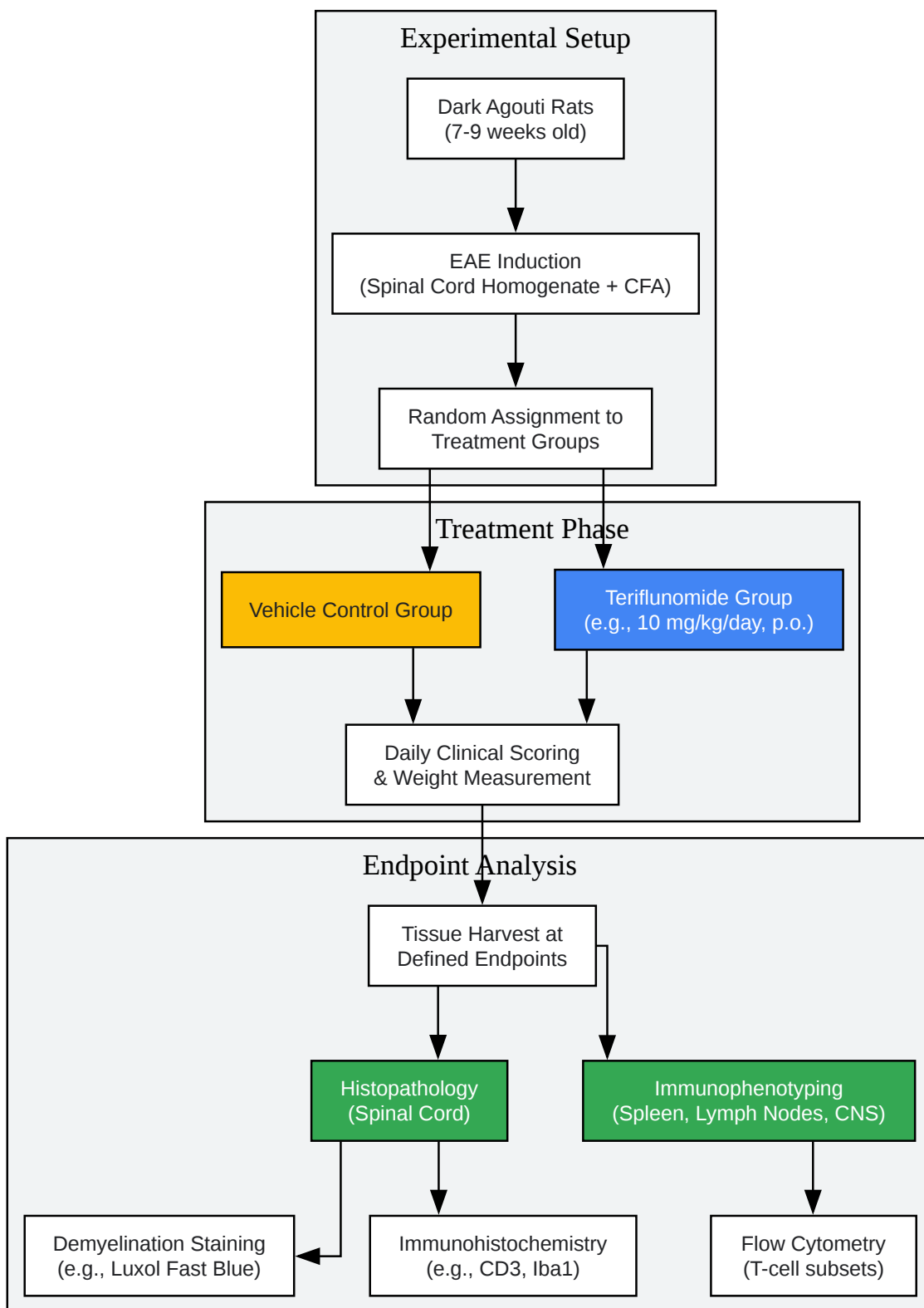
Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for the human inflammatory demyelinating disease of the central nervous system (CNS), multiple sclerosis.[1] EAE is an antigen-driven autoimmune model where immunization with CNS tissue or myelin peptides elicits a strong T-cell response, leading to CNS myelin destruction.[1] The Dark Agouti (DA) rat is a commonly used strain for inducing a relapsing-remitting EAE model that closely mimics the clinical course of MS in humans.[2]

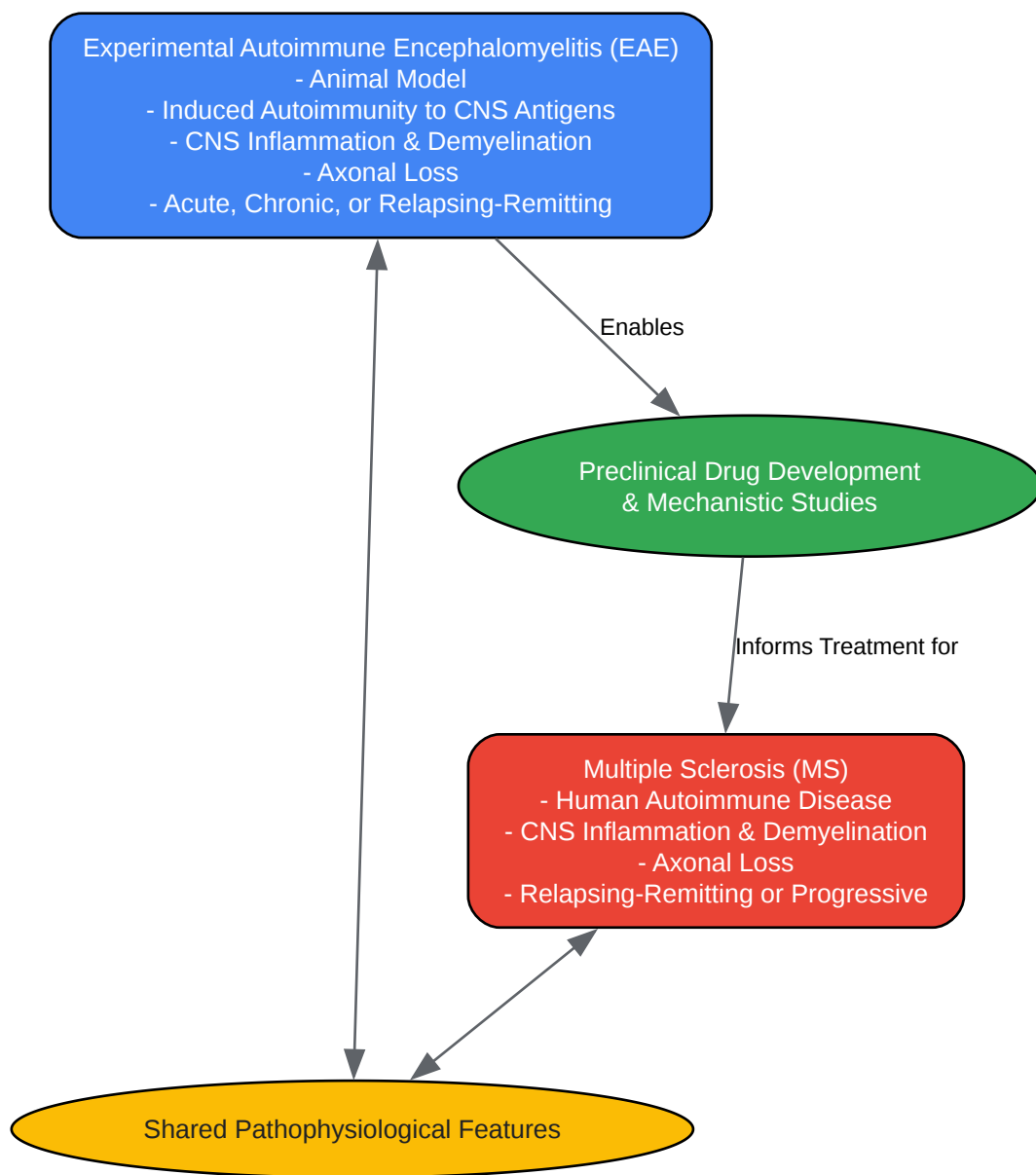
Teriflunomide is an oral immunomodulatory agent that has shown efficacy in reducing disease severity in the EAE model.[1][3][4] Its primary mechanism of action is the selective and reversible inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), which is crucial for the de novo synthesis of pyrimidines.[3][5][6] This inhibition curtails the proliferation of rapidly dividing cells, particularly activated T and B lymphocytes, which are key mediators in the pathogenesis of MS and EAE, without causing cell death.[3][5][6]

Teriflunomide's Mechanism of Action

Teriflunomide's therapeutic effect in EAE stems from its ability to modulate the autoimmune response. By inhibiting DHODH, **Teriflunomide** depletes the pyrimidine pool necessary for DNA replication in activated lymphocytes, leading to a cytostatic effect.^{[6][7]} This selectively targets the pathogenic, proliferating immune cells driving CNS inflammation, while largely sparing resting or slowly dividing lymphocytes.^{[5][7]} The reduction in activated lymphocytes leads to decreased infiltration of immune cells into the CNS, thereby mitigating inflammation, demyelination, and subsequent axonal damage.^{[1][3]}







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